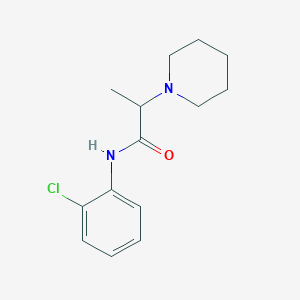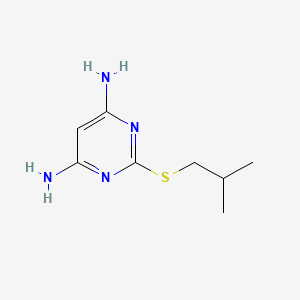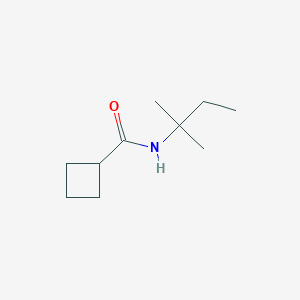
N-(2-methylbutan-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylbutan-2-yl)cyclobutanecarboxamide, commonly known as BAY 38-7271, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as CB1 receptor agonists, which have been shown to have a range of effects on the human body.
Mécanisme D'action
BAY 38-7271 works by binding to CB1 receptors in the brain and nervous system. These receptors are part of the endocannabinoid system, which plays a role in regulating a range of physiological processes, including pain sensation, appetite, and mood. By binding to these receptors, BAY 38-7271 can modulate these processes and produce a range of effects.
Biochemical and Physiological Effects:
BAY 38-7271 has been shown to have a range of biochemical and physiological effects. In addition to its pain-relieving properties, it has also been shown to have anti-inflammatory effects, and may be effective in treating conditions such as arthritis. It has also been shown to have anxiolytic effects, and may be effective in treating anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BAY 38-7271 in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation is that it is a synthetic compound, and may not accurately reflect the effects of natural cannabinoids.
Orientations Futures
There are several future directions for research on BAY 38-7271. One area of research is focused on developing more selective CB1 receptor agonists, which may have fewer side effects than BAY 38-7271. Another area of research is focused on understanding the long-term effects of BAY 38-7271 on the human body, particularly with regard to its potential for addiction and abuse. Finally, there is interest in exploring the potential of BAY 38-7271 as a treatment for other conditions, such as epilepsy and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of BAY 38-7271 is a complex process that involves several steps. The first step involves the synthesis of cyclobutanecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-methylbutan-2-amine to form the final product, BAY 38-7271.
Applications De Recherche Scientifique
BAY 38-7271 has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential as a treatment for chronic pain. Studies have shown that BAY 38-7271 can effectively reduce pain in animal models, and there is evidence to suggest that it may be effective in humans as well.
Propriétés
IUPAC Name |
N-(2-methylbutan-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-4-10(2,3)11-9(12)8-6-5-7-8/h8H,4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAHPXMNWFVPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)

![N-[2-(pyrrolidine-1-carbonyl)phenyl]oxolane-2-carboxamide](/img/structure/B7514397.png)
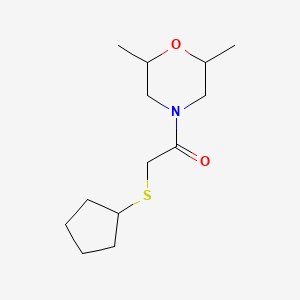
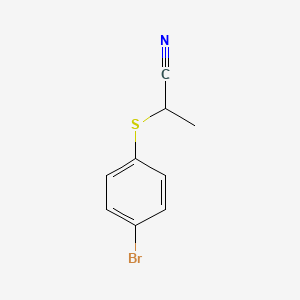
![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
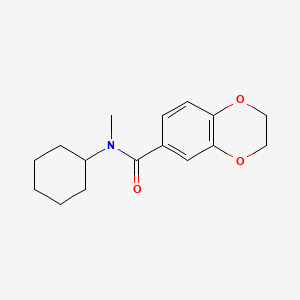
![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)
